4-Amino-2,5-dimethylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1H-benzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-3-4-7-9(8(5)10)12-6(2)11-7/h3-4H,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEFKPQWLHUQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 2,5 Dimethylbenzimidazole and Its Analogs
Classical Approaches to Benzimidazole (B57391) Ring Formation
The foundational methods for constructing the benzimidazole core have been established for over a century and continue to be relevant. These classical routes typically involve the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon unit.
Condensation Reactions with o-Phenylenediamine Derivatives
A cornerstone of benzimidazole synthesis is the condensation reaction of o-phenylenediamine or its substituted analogs with various carbonyl compounds. nih.govijariie.com This approach is versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzimidazole ring. The reaction can be carried out with carboxylic acids, aldehydes, or their derivatives. ijariie.comnih.gov
The reaction of o-phenylenediamines with aldehydes can lead to the formation of both 2-substituted and 1,2-disubstituted benzimidazoles, and the selectivity can often be controlled by the reaction conditions. beilstein-journals.org For instance, the use of certain catalysts can favor the formation of a single product, simplifying purification processes. beilstein-journals.org The general mechanism involves the initial formation of a Schiff base, followed by cyclization and subsequent aromatization to yield the benzimidazole ring.
Various catalysts have been employed to facilitate these condensation reactions, including ammonium (B1175870) chloride, which offers an environmentally benign and commercially available option. nih.gov The choice of solvent can also influence the reaction outcome, with some reactions proceeding efficiently under solvent-free conditions. nih.govsemanticscholar.org
Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis
| o-Phenylenediamine Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | Benzaldehyde | NH₄Cl, CHCl₃ | 2-Phenyl-1H-benzo[d]imidazole | 40 | nih.gov |
| o-Phenylenediamine | Various Aromatic Acids | NH₄Cl, 80-90°C | 2-Substituted Benzimidazoles | Satisfactory | ijariie.com |
| o-Phenylenediamine | Benzaldehyde | Er(OTf)₃ (10 mol%), H₂O, 1°C | 2-Phenyl-1H-benzimidazole | 35 | beilstein-journals.org |
| o-Phenylenediamine | Benzaldehyde | No catalyst, 4:1 amine/aldehyde ratio | 2-Phenyl-1H-benzimidazole | 92 | beilstein-journals.org |
Hoebrecker Synthesis Pathway from Nitroacetanilides
The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872. researchgate.net This pioneering work involved the reduction of 2-nitro-4-methylacetanilide. researchgate.netmdpi.com The Hoebrecker method involves the reduction of a nitro group to an amino group, followed by the cyclization of the resulting intermediate to form the benzimidazole ring. mdpi.com Specifically, 2,5-dimethylbenzimidazole was obtained through the reduction of 4-methyl-2-nitroacetanilide. nih.gov This pathway laid the groundwork for subsequent developments in benzimidazole chemistry. researchgate.net
The reaction typically employs a reducing agent such as tin (Sn) and hydrochloric acid (HCl) to convert the nitro group of the starting nitroacetanilide into an amine. mdpi.com This is followed by dehydration to yield the final benzimidazole product. mdpi.com
Ladenburg and Phillips Methods for Benzimidazole Preparation
A few years after Hoebrecker's discovery, Albert Ladenburg developed another key method for benzimidazole synthesis. researchgate.netwikipedia.org The Ladenburg synthesis involves the refluxing of a 3,4-diaminotoluene (B134574) with an appropriate carboxylic acid, such as acetic acid, to produce the corresponding benzimidazole. researchgate.netnih.gov This method, which involves the loss of a water molecule, was described in early literature as an 'Anhydrobase' synthesis. nih.gov
The Phillips method is a widely utilized and general procedure for preparing benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters or acid chlorides) under acidic conditions. nih.govnih.gov The reaction is typically carried out by heating the reactants in the presence of a strong acid like hydrochloric acid or in hot glacial acetic acid. ijariie.comnih.gov This method is versatile and has been used to synthesize a wide range of benzimidazole derivatives. ijariie.com The general reaction involves the acylation of one of the amino groups of the o-phenylenediamine, followed by cyclization and dehydration to form the imidazole (B134444) ring. wikipedia.org
Modern Synthetic Strategies
In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for the synthesis of benzimidazoles. These modern strategies often employ metal catalysts or explore metal-free reaction pathways.
Metal-Catalyzed Cyclization and Cross-Coupling Reactions
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzimidazoles, offering advantages such as high yields, selectivity, and the ability to form C-N bonds under milder conditions. nih.gov Various transition metals, including cobalt, copper, palladium, and nickel, have been successfully employed in these synthetic transformations.
For instance, a cobalt-ascorbic acid complex supported on TiO₂ nanoparticles has been used as a reusable photocatalyst for the aerobic photooxidative cyclization of intermediates to form benzimidazoles. nih.gov Copper nanoparticles loaded into polymer vesicles have also been utilized as nanoreactors for the one-pot synthesis of 2-substituted benzimidazoles from 2-nitroaniline. nih.gov Furthermore, copper-promoted domino C-N cross-coupling reactions have been developed for the synthesis of 2-arylaminobenzimidazoles. nih.gov
Palladium catalysts are well-known for their utility in cross-coupling reactions and have been applied to the synthesis of benzimidazole derivatives. acs.orginonu.edu.tr Nickel-catalyzed intramolecular C-H cyclization of benzimidazoles with alkenes represents another modern approach, with the catalyst system playing a critical role in controlling the regioselectivity of the cyclization. acs.orgchemrxiv.org
Table 2: Examples of Metal-Catalyzed Benzimidazole Synthesis
| Metal Catalyst | Reactants | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Cobalt-ascorbic acid/TiO₂ | o-Phenylenediamine, Aldehyde | Aerobic Photooxidative Cyclization | 2-Substituted Benzimidazole | nih.gov |
| Copper Nanoparticles | 2-Nitroaniline, Aldehyde | One-pot Synthesis | 2-Substituted Benzimidazole | nih.gov |
| Au/CeO₂ | Glyceraldehyde, o-Phenylenediamine | Cyclo-condensation/Oxidative Coupling | Benzimidazoyl Quinoxaline | nih.gov |
| Nickel-Aluminum Bimetallic | Benzimidazole with Alkenes | Intramolecular C-H Cyclization | Polycyclic Imidazoles | acs.org |
Metal-Free Synthetic Routes
Growing concerns about the environmental impact and cost of metal catalysts have spurred the development of metal-free synthetic routes for benzimidazole synthesis. nih.gov These methods often utilize alternative energy sources or environmentally benign reagents.
One such approach involves the use of deep eutectic solvents, such as choline (B1196258) chloride, which can act as both the reaction medium and a reagent in the synthesis of benzimidazoles from o-phenylenediamine and aldehydes. nih.gov Another metal-free strategy employs hexamethyldisilazane (B44280) (HMDS) for the synthesis of benzimidazoles from o-phenylenediamine and dimethylformamide (DMF). nih.gov
Microwave irradiation has also been explored as an energy-efficient method to accelerate the synthesis of benzimidazoles, often in solvent-free conditions. ijariie.com Furthermore, one-pot procedures have been developed that utilize reagents like iron powder and ammonium chloride for the reduction of a nitro group and subsequent imidazole cyclization, offering a streamlined approach to benzimidazole synthesis. nih.gov
Microwave-Assisted and Solvent-Free Methodologies
The application of microwave irradiation has emerged as a significant advancement in the synthesis of benzimidazole derivatives, offering a powerful alternative to conventional heating. eurekaselect.com This technique dramatically reduces reaction times, often from hours to mere minutes, while simultaneously improving product yields and purity. eurekaselect.commdpi.com Microwave-assisted organic synthesis is recognized as a tool for green chemistry, as it is highly efficient and minimizes energy consumption. rjptonline.org
A key advantage of microwave heating is its ability to facilitate reactions under solvent-free conditions. mdpi.com By eliminating the need for traditional, often hazardous, organic solvents, these methods further enhance the environmental credentials of the synthesis. For instance, the condensation of N-phenyl-o-phenylenediamine with various aldehydes to produce 1,2-disubstituted benzimidazoles has been successfully achieved under solvent-free conditions using microwave irradiation. mdpi.com In one study, the use of just 1 mol% of Erbium triflate (Er(OTf)₃) as a catalyst under microwave irradiation provided excellent yields (86-99%) in very short reaction times (5-10 minutes). mdpi.com The combination of microwave heating and solventless reactions simplifies the experimental procedure and reduces industrial waste, making it a sustainable approach. mdpi.com
The table below summarizes findings from a study on the microwave-assisted, solvent-free synthesis of 1,2-disubstituted benzimidazoles, illustrating the efficiency of this method. mdpi.com
| Aldehyde Reactant | Product | Reaction Time (min) | Yield (%) |
| Benzaldehyde | 1,2-diphenyl-1H-benzo[d]imidazole | 5 | 99 |
| 4-Methylbenzaldehyde | 1-phenyl-2-(p-tolyl)-1H-benzo[d]imidazole | 8 | 98 |
| 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-1-phenyl-1H-benzo[d]imidazole | 7 | 99 |
| 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | 10 | 96 |
| 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-1-phenyl-1H-benzo[d]imidazole | 10 | 97 |
This interactive table showcases the effectiveness of microwave-assisted, solvent-free synthesis for a range of benzimidazole derivatives.
Green Chemistry Approaches in Benzimidazole Synthesis
Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into benzimidazole synthesis. chemmethod.comchemmethod.com These approaches address the shortcomings of conventional methods, which often involve prolonged heating, complex setups, and the use of toxic solvents, leading to high costs and environmental pollution. chemmethod.comchemmethod.com
Key green chemistry strategies in benzimidazole synthesis include:
Use of Eco-Friendly Solvents: Water is a highly desirable green solvent, and methods have been developed for benzimidazole synthesis that occur exclusively in water, avoiding the need for any other catalyst or reagent. chemmethod.com Another innovative approach involves the use of Deep Eutectic Solvents (DES), which are biodegradable and have low toxicity. For example, a DES formed from o-phenylenediamine and choline chloride can act as both a solvent and a starting material, leading to high yields and easy product work-up without extensive purification. ijpdd.org
Employment of Efficient Catalysts: The use of reusable and non-toxic catalysts is a cornerstone of green synthesis. Solid supports like alumina (B75360) have been used as catalysts in microwave-irradiated reactions to produce benzimidazoles in moderate to good yields. rjptonline.org Other green catalysts include zinc sulfide (B99878) nanoparticles derived from plant extracts, which have been shown to be effective for the cyclization process in benzimidazole synthesis. aip.org Metal complexes such as K₄[Fe(CN)₆] have also been used under solvent-free conditions, providing a mild and inexpensive catalytic method. chemmethod.com
Energy Efficiency: As discussed previously, microwave-assisted synthesis is a prime example of an energy-efficient technique that aligns with green chemistry principles by reducing reaction times and energy consumption compared to traditional refluxing methods. mdpi.comrjptonline.org
These green approaches not only make the synthesis of benzimidazoles more environmentally friendly but also more economical and appealing for large-scale industrial applications. chemmethod.com
Regioselective Synthesis of Amino-Substituted Benzimidazoles
Achieving regioselectivity—the control of substituent placement on the benzimidazole core—is critical for developing structure-activity relationships in medicinal chemistry. The synthesis of specifically substituted benzimidazoles, such as those with amino groups at defined positions, requires precise control over the reaction pathways.
An effective strategy for the regioselective synthesis of benzimidazoles involves a one-pot reduction, formylation, and condensation reaction starting from 2-nitro-arylamine precursors. researchgate.net This method allows for the controlled formation of the benzimidazole ring with substituents placed at desired positions, as determined by the substitution pattern of the starting nitro-arylamine. researchgate.net This approach is particularly valuable for creating libraries of related compounds for biological screening.
Other methods focus on the late-stage functionalization of the benzimidazole scaffold. For instance, copper-catalyzed regioselective amination of N-aryl imines has been developed as a route to substituted benzimidazoles. nih.gov While many functionalization reactions target the nitrogen atoms of the imidazole ring, methods have also been developed to achieve selective substitution at the C2 position of the ring. nih.gov The ability to control the position of amino groups and other substituents is essential for fine-tuning the pharmacological properties of benzimidazole-based compounds.
Synthesis of Precursors and Intermediates for 4-Amino-2,5-dimethylbenzimidazole
The synthesis of the target compound, this compound, is critically dependent on the preparation of a specifically substituted o-phenylenediamine (OPD) precursor. The substituents on the benzene (B151609) ring of the final benzimidazole (the 4-amino and 5-methyl groups) must be present in the correct positions on the starting OPD. The 2-methyl group is typically introduced during the final cyclization step, often by using acetic acid.
The key intermediate required for the synthesis of this compound is 3-amino-4-methyl-1,2-benzenediamine . The synthesis of such polysubstituted OPDs can be complex. However, general routes to substituted OPDs often begin with appropriately substituted nitroanilines.
As an illustrative example of the synthesis of a precursor for a dimethylated benzimidazole, the preparation of 3,6-dimethylbenzene-1,2-diamine is well-documented. nih.gov This intermediate is synthesized via the reduction of its corresponding nitroaniline precursor, 3,6-dimethyl-2-nitroaniline (B98566) . nih.gov
The general two-step process is as follows:
Preparation of the Nitro-Aniline Precursor: The synthesis starts with a suitable substituted aniline (B41778) which is then nitrated to introduce a nitro group ortho to an amino group. The synthesis of 3,6-dimethyl-2-nitroaniline serves as a concrete example of this step.
Reduction to the o-Phenylenediamine: The ortho-nitroaniline is then reduced to the corresponding o-phenylenediamine. This reduction is a standard transformation, often carried out using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. This step converts 3,6-dimethyl-2-nitroaniline into 3,6-dimethylbenzene-1,2-diamine. nih.gov
While this specific example leads to a 5,6-dimethylbenzimidazole (B1208971) upon cyclization, the principles are directly applicable. The synthesis of the required 3-amino-4-methyl-1,2-benzenediamine would follow a similar logic, starting from a more complex, appropriately substituted dinitro- or nitroamino-toluene derivative, and employing a sequence of protection, nitration, and reduction steps to install the three substituents in the correct regiochemical arrangement prior to cyclization.
Chemical Reactivity and Derivatization of 4 Amino 2,5 Dimethylbenzimidazole
Reactions Involving the Amino Group
The amino group at the 4-position of the benzimidazole (B57391) ring is a primary site for various chemical transformations, including acylation, alkylation, and condensation reactions.
The amino group of aminoimidazoles readily undergoes acylation and alkylation. For instance, the reaction of 4(5)-aminoimidazole with phenyl isocyanate results in the formation of a urea (B33335) derivative, while treatment with phenyl isothiocyanate yields a thiourea. psu.edu These reactions demonstrate the nucleophilic character of the amino group, which attacks the electrophilic carbon of the isocyanate or isothiocyanate.
Alkylation of the amino group can also be achieved, although the specifics for 4-Amino-2,5-dimethylbenzimidazole are not extensively detailed in the provided search results. However, broader studies on benzimidazoles indicate that N-alkylation is a common derivatization strategy. nih.gov
A significant area of reactivity for the amino group is its condensation with aldehydes and ketones to form Schiff bases. nih.govnih.govresearchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield an imine. The formation of Schiff bases from various amino-substituted compounds and a range of aldehydes is a well-established synthetic method. nih.gov For example, novel N-substituted benzimidazole-derived Schiff bases have been synthesized from N-substituted 2-aminobenzimidazoles and various substituted benzaldehydes. nih.gov
The table below summarizes the types of condensation reactions involving the amino group of similar compounds.
| Reactant 1 | Reactant 2 | Product Type |
| 4(5)-aminoimidazole | Phenyl isocyanate | Urea derivative psu.edu |
| 4(5)-aminoimidazole | Phenyl isothiocyanate | Thiourea derivative psu.edu |
| N-substituted 2-aminobenzimidazoles | Substituted benzaldehydes | Schiff base nih.gov |
Reactions of the Benzimidazole Nitrogen Atoms
The nitrogen atoms of the benzimidazole ring can be alkylated to produce N-substituted derivatives. nih.gov This is a common strategy to modify the electronic and steric properties of the benzimidazole scaffold. For instance, Rh(I)-catalyzed C-H alkylation has been used for the C2-selective branched alkylation of benzimidazoles. nih.gov
The benzimidazole ring system can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. Quantum chemical calculations on related amino-substituted benzimidazoles, such as 4-amino-2-mercaptobenzimidazole, have been used to study the electronic and geometric structures of different tautomers. researchcommons.org These studies help in understanding which nitrogen atom is more likely to be protonated or involved in coordination with metal ions. The stability of these tautomers can be influenced by the solvent and the presence of other functional groups. researchcommons.orgnih.govnih.gov
Modifications of the Methyl Substituents
Functionalization of the Benzene (B151609) Ring
The benzene ring of this compound possesses two available positions for substitution, namely the C-6 and C-7 positions. The regioselectivity of electrophilic aromatic substitution reactions on this ring is governed by the cumulative directing effects of the three existing substituents: the strongly activating amino group at the C-4 position and the weakly activating methyl groups at the C-2 and C-5 positions.
In general, activating groups direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org In the case of this compound, the powerful electron-donating amino group at C-4 strongly activates the aromatic ring towards electrophilic attack. Its primary directing influence would be towards the ortho position (C-3, which is part of the imidazole (B134444) ring and thus not available for substitution on the benzene part) and the para position (C-7). The methyl group at C-5 also exerts an activating, ortho- and para-directing effect. The positions ortho to the C-5 methyl group are C-4 (already substituted) and C-6. The position para to the C-5 methyl group is C-2 (part of the imidazole ring).
Therefore, the C-6 and C-7 positions are the primary sites for electrophilic attack. The amino group at C-4 strongly directs towards C-7 (para), while the methyl group at C-5 directs towards C-6 (ortho). The interplay of these directing effects, along with steric hindrance, will ultimately determine the final product distribution in electrophilic substitution reactions.
Detailed research findings on specific electrophilic substitution reactions on this compound are limited in publicly available literature. However, based on the general principles of electrophilic aromatic substitution and the known reactivity of related benzimidazole derivatives, we can anticipate the outcomes of several key reactions.
For instance, the nitration of benzimidazole itself yields a mixture of 5(6)-nitrobenzimidazole and 4(7)-nitrobenzimidazole, with the former being the major product. This suggests that the positions equivalent to C-6 and C-7 in this compound are susceptible to nitration. The presence of the strongly activating amino group in this compound would be expected to facilitate nitration under milder conditions compared to unsubstituted benzimidazole.
Similarly, sulfonation of benzimidazole is known to produce benzimidazole-5-sulfonic acid. This provides a precedent for the introduction of a sulfonic acid group onto the benzene ring of the target molecule. Halogenation is another common electrophilic substitution reaction that could be applied to functionalize the benzene ring.
It is important to note that Friedel-Crafts reactions on substrates bearing amino groups can be problematic, as the Lewis acid catalyst can complex with the basic amino group, deactivating the ring towards electrophilic attack. libretexts.org Therefore, protection of the amino group may be necessary to achieve successful Friedel-Crafts alkylation or acylation.
While specific experimental data for this compound is scarce, the synthesis of the related compound 5,6-dimethylbenzimidazole (B1208971) often involves the nitration of a precursor, N-(3,4-dimethylphenyl)formamide, to introduce a nitro group onto the benzene ring, which is subsequently reduced and cyclized. google.com This highlights the feasibility of electrophilic substitution on a dimethylated benzene ring within a benzimidazole precursor.
Further research is required to fully elucidate the specific reactivity and regioselectivity of electrophilic substitution reactions on the benzene ring of this compound. Such studies would provide valuable insights for the targeted synthesis of novel derivatives with potentially useful properties.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Amino-2,5-dimethylbenzimidazole by providing detailed information about the chemical environment of its hydrogen and carbon nuclei.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The protons of the amino (-NH₂) group, the imidazole (B134444) (N-H) proton, the aromatic protons, and the methyl (-CH₃) groups will resonate at characteristic chemical shifts. Tautomerism in N-unsubstituted benzimidazoles can lead to the averaging of signals, simplifying the spectrum. nih.gov The specific positions of the methyl and amino groups on the benzene (B151609) ring will influence the splitting patterns and chemical shifts of the two remaining aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole N-H | 12.0 - 12.5 | Broad Singlet |
| Aromatic C6-H | 6.5 - 7.0 | Singlet |
| Aromatic C7-H | 6.8 - 7.2 | Singlet |
| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet |
| C2-Methyl (-CH₃) | 2.4 - 2.6 | Singlet |
| C5-Methyl (-CH₃) | 2.2 - 2.4 | Singlet |
Note: Predicted values are based on the analysis of substituted benzimidazole (B57391) derivatives. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Investigations of Carbon Frameworks
The ¹³C NMR spectrum provides a map of the carbon skeleton. In cases of rapid proton exchange due to tautomerism, pairs of carbon atoms in the benzene portion of the molecule (C4/C7 and C5/C6) can become chemically equivalent and produce a single, averaged signal. nih.gov However, for the asymmetrically substituted this compound, distinct signals are expected for each carbon atom. The chemical shifts are influenced by the electron-donating effects of the amino and methyl groups and the nature of the imidazole ring. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 150 - 155 |
| C3a | 135 - 140 |
| C4 | 130 - 135 |
| C5 | 120 - 125 |
| C6 | 115 - 120 |
| C7 | 110 - 115 |
| C7a | 140 - 145 |
| C2-Methyl | 12 - 15 |
| C5-Methyl | 18 - 22 |
Note: Predicted values are based on the analysis of variously substituted benzimidazoles. Actual values will depend on the solvent and specific electronic environment. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers profound insight into the functional groups and bonding arrangements within this compound. capes.gov.brjconsortium.com The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
Key vibrational modes include:
N-H Stretching: The amino group (-NH₂) and the imidazole N-H typically exhibit strong, broad absorption bands in the region of 3100-3500 cm⁻¹. Hydrogen bonding can significantly influence the position and shape of these bands. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears in the 2850-3000 cm⁻¹ range. mdpi.com
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene ring produce characteristic bands in the 1400-1650 cm⁻¹ region. mdpi.comresearchgate.net
N-H Bending: The in-plane bending vibrations of the N-H groups are typically found in the 1550-1650 cm⁻¹ range.
Table 3: Characteristic Vibrational Frequencies for Substituted Benzimidazoles
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Imidazole & Amino) | 3100 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |
| C=N / C=C Ring Stretching | 1400 - 1650 | IR, Raman |
| N-H Bending | 1550 - 1650 | IR |
Note: These are general ranges for substituted benzimidazoles. The exact frequencies for this compound will be specific to its unique structure. nih.govmdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under electron impact. The molecular formula C₉H₁₁N₃ gives a molecular weight of approximately 161.21 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 161.
Common fragmentation pathways for benzimidazole derivatives involve the cleavage of bonds adjacent to the heterocyclic ring. journalijdr.comlibretexts.org For this compound, characteristic fragmentation could include:
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at [M-15]⁺.
Loss of hydrogen cyanide (HCN): A common fragmentation for imidazole rings, leading to a fragment at [M-27]⁺.
Loss of an amino group radical (•NH₂): Producing a peak at [M-16]⁺.
The relative intensities of these fragment ions provide a fingerprint that helps confirm the compound's structure. massbank.euresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes
For a crystalline derivative, X-ray diffraction analysis would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the fused ring system and the positions of the substituents.
Planarity: Assessing the planarity of the benzimidazole core.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding involving the amino and imidazole N-H groups, and π-π stacking between the aromatic rings. mdpi.com
For example, in a nitroxylcobalamin complex containing a 5,6-dimethylbenzimidazole (B1208971) ligand, the Co-N bond distance to the benzimidazole nitrogen was determined to be remarkably long at 2.32-2.35 Å. nih.govresearchgate.net Such studies demonstrate the utility of crystallography in understanding the coordination chemistry of benzimidazole derivatives.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated benzimidazole system. researchgate.netacs.org
The presence of the electron-donating amino and methyl groups on the benzene ring typically causes a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzimidazole. nist.gov For example, studies on 2-aminobenzimidazole (B67599) in ethanol (B145695) and water show absorption maxima around 280-283 nm and 243-244 nm. researchgate.net It is anticipated that this compound would exhibit a similar absorption profile, with specific λ_max values reflecting its unique substitution pattern. researchgate.net
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (λ_max, nm) |
|---|---|
| π → π* (Benzene Ring) | 270 - 290 |
| π → π* (Imidazole Ring) | 230 - 250 |
Note: Values are predicted based on data from related aminobenzimidazoles and are subject to solvent effects. researchgate.net
Coordination Chemistry and Metal Complexation of 4 Amino 2,5 Dimethylbenzimidazole
Ligand Properties and Coordination Modes
The coordination behavior of 4-Amino-2,5-dimethylbenzimidazole is dictated by the presence of multiple potential donor sites, which allows for various modes of metal binding.
N-Donor Coordination Sites of the Benzimidazole (B57391) Moiety
The benzimidazole ring system is a crucial component in the coordination of metal ions. It possesses a conjugated π-system and a planar structure, which are favorable for metal complexation. royalsocietypublishing.org The primary coordination site within the benzimidazole moiety is the imine nitrogen atom of the imidazole (B134444) ring. researchgate.net Upon coordination to a metal ion, the stretching frequency corresponding to the C=N bond in the imidazole ring typically shifts to lower wavenumbers in the infrared (IR) spectrum, providing evidence of this interaction. researchgate.netnih.gov This coordination is a key feature in the formation of a wide array of metal-benzimidazole complexes.
Role of the Amino Substituent in Metal Chelation
The amino group at the 4-position of the benzimidazole ring can also participate in metal coordination, leading to the formation of chelate rings, which enhances the stability of the resulting metal complexes. This bidentate chelation, involving both the amino nitrogen and an endocyclic nitrogen of the benzimidazole, has been observed in complexes with various transition metals. researchgate.netnih.gov The involvement of the amino group in coordination can be inferred from shifts in its characteristic vibrational frequencies in the IR spectra of the metal complexes compared to the free ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often ethanol (B145695). royalsocietypublishing.orgijsra.net The resulting complexes can be isolated as solids of various colors and morphologies. royalsocietypublishing.org
Transition Metal Complexes (e.g., Cu(II), Ru(II), Co(II), Ni(II), Fe(III), Zn(II), Cd(II), Ag(I))
A diverse range of transition metal complexes of benzimidazole derivatives, including those with this compound, have been synthesized and studied. These include complexes with copper(II), ruthenium(II), cobalt(II), nickel(II), zinc(II), silver(I), and iron(III). royalsocietypublishing.orgnih.gov The synthesis of these complexes is often straightforward, and they exhibit a variety of geometries depending on the metal ion and reaction conditions. royalsocietypublishing.org For instance, complexes of Co(II) and Zn(II) with a related benzimidazole sulfonamide ligand have been shown to adopt a tetrahedral geometry. researchgate.net
Structural Diversity of Metal-Benzimidazole Complexes
The coordination of benzimidazole-based ligands to metal ions can result in a wide array of structural motifs. Depending on the coordination number of the metal ion, geometries such as linear, trigonal planar, tetrahedral, and octahedral can be formed. royalsocietypublishing.org This structural diversity is a significant factor in the development of new compounds with specific properties. For example, in some palladium(II) and platinum(II) complexes with a dithiobis(benzothiazole) ligand, both mononuclear and binuclear structures have been observed, with the latter featuring a bridging chloride ligand. nih.gov Similarly, the coordination of different ligands to the metal center can lead to varied structures and properties.
Spectroscopic and Analytical Investigations of Coordination Compounds
Commonly used techniques include:
Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy is instrumental in identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups like C=N and N-H upon complexation. researchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons upon coordination, which can confirm the binding of the metal. nih.gov
Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the synthesized complexes, which is used to verify their empirical formula. uomustansiriyah.edu.iq
The data obtained from these techniques collectively allow for a comprehensive characterization of the synthesized metal complexes.
Below is an interactive data table summarizing the characterization of a representative metal complex of a benzimidazole derivative.
| Technique | Observation | Interpretation |
| FT-IR | Shift in ν(C=N) of imidazole ring to lower wavenumbers. | Coordination of the imine nitrogen to the metal ion. researchgate.net |
| ¹H NMR | Changes in chemical shifts of ligand protons upon complexation. | Confirms metal-ligand binding. nih.gov |
| Mass Spec | Molecular ion peak corresponds to the expected formula of the complex. | Confirms the composition of the complex. nih.gov |
| Elemental Analysis | Experimental C, H, N percentages match calculated values. | Verifies the empirical formula of the complex. uomustansiriyah.edu.iq |
| X-ray Crystallography | Provides detailed 3D structure, bond lengths, and angles. | Definitive structural elucidation. nih.gov |
Research on Metal Complexes of this compound in Catalysis and Probing Applications Remains Undocumented in Publicly Available Literature
Despite a comprehensive search of scholarly articles and research databases, no specific information was found regarding the research applications of metal complexes derived from the chemical compound this compound for use as catalysts or probes.
The investigation sought to identify detailed research findings on the coordination chemistry and metal complexation of this compound, with a particular focus on its catalytic activities and its potential as a chemical probe. However, the search of publicly accessible scientific literature did not yield any studies detailing the synthesis, characterization, or application of such metal complexes.
While the broader class of benzimidazole derivatives and their metal complexes are known to exhibit a wide range of applications in catalysis and as fluorescent probes, the specific derivative, this compound, does not appear to have been a subject of published research in these areas. Consequently, no data tables or detailed research findings on its catalytic efficacy or probing capabilities can be provided.
It is important to note that the absence of published data does not definitively mean that such research has not been conducted, but rather that it is not available in the public domain.
Theoretical and Computational Studies of 4 Amino 2,5 Dimethylbenzimidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is frequently applied to benzimidazole (B57391) derivatives to understand their stability, reactivity, and spectroscopic properties. researchgate.netmdpi.com However, a targeted search for DFT studies on 4-Amino-2,5-dimethylbenzimidazole yielded no specific results.
Geometry Optimization and Conformational Analysis
No published studies were found that report the optimized molecular geometry or conformational analysis of this compound using DFT or any other computational methods. Such studies would typically determine the most stable three-dimensional structure of the molecule by finding the lowest energy arrangement of its atoms, including key bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)
There is no available data from DFT calculations on the electronic structure of this compound. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; however, this has not been computationally determined for this specific compound in the reviewed literature.
Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound is not available in the current scientific literature. MEP analysis is used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. While MEP studies have been conducted for other benzimidazoles, none were found for the 4-Amino-2,5-dimethyl isomer. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations are valuable for understanding the behavior of molecules in different environments, such as in solution or interacting with biological macromolecules. Despite the application of MD simulations to other substituted benzimidazoles to explore their interactions with protein targets, no such studies have been published for this compound. nih.gov
Quantum Chemical Parameters and Reactivity Descriptors
No literature could be found detailing the calculation of quantum chemical parameters for this compound. These parameters, often derived from DFT calculations, include electronegativity, chemical hardness, softness, and electrophilicity index. They provide quantitative measures of a molecule's reactivity and are essential for predicting its chemical behavior. While these have been calculated for related compounds like 4-amino-2-mercaptobenzimidazole, the data for this compound is absent.
Computational Predictions of Molecular Interactions
Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex, such as a ligand with a protein receptor. There are no published ligand-protein docking simulations specifically involving this compound. While docking studies have been performed on other benzimidazole derivatives to investigate their potential as enzyme inhibitors, this specific compound has not been evaluated in this manner in the available scientific record. nih.gov
Applications in Advanced Chemical and Materials Research
Role as a Building Block for Novel Organic Molecules and Heterocycles
The reactivity of 4-Amino-2,5-dimethylbenzimidazole positions it as a crucial starting material for the construction of a diverse array of novel organic and heterocyclic structures. Its ability to participate in various chemical transformations enables the generation of molecules with potential applications in medicinal chemistry and materials science.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. d-nb.info The amino group of this compound can act as a key nucleophile in such reactions. For instance, in a manner analogous to the reaction of 2-aminobenzimidazole (B67599), it can be expected to react with aldehydes and active methylene (B1212753) compounds, such as malononitrile, to produce fused heterocyclic systems. d-nb.info This type of reaction, often catalyzed by a base like triethylamine, leads to the formation of structurally diverse libraries of compounds. d-nb.info
The general scheme for such a multicomponent reaction would involve the initial condensation of the aldehyde with the active methylene compound, followed by a Michael addition of the amino group of the benzimidazole (B57391) and subsequent cyclization to yield a complex heterocyclic product. The versatility of this approach allows for the systematic variation of the substituents on the final molecule by simply changing the starting aldehyde or active methylene compound.
Scaffold for Complex Chemical Entity Construction
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound provides a decorated version of this core, offering multiple points for further chemical modification. The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, which can then undergo further transformations.
For example, the amino group can be diazotized and converted into a variety of other functional groups, or it can be used as an anchor point for the construction of larger, more complex molecular architectures. This makes this compound a valuable starting point for the synthesis of targeted molecules with specific biological or material properties. The strategic modification of this scaffold allows for the fine-tuning of electronic and steric properties, which is crucial in the design of new drugs and functional materials.
Incorporation into Functional Materials and Polymers
The properties of this compound also lend themselves to its incorporation into functional materials and polymers, where its chemical and physical characteristics can be harnessed for specific applications.
Components in Dyes and Pigments (Chemical Design and Synthesis)
Azo dyes, characterized by the -N=N- linkage, are a significant class of industrial colorants. The synthesis of azo dyes often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. This compound can serve as the aromatic amine component in this process. Following diazotization of its amino group, the resulting diazonium salt can be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes with different colors and properties. The specific shade and fastness properties of the resulting dye are determined by the nature of the coupling component and the substituents on the benzimidazole ring. A known intermediate for azo dye synthesis is 2-(4'-aminophenyl)-5-aminobenzimidazole, which highlights the utility of amino-substituted benzimidazoles in this field. google.com
Integration into Polymer Systems and Frameworks
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of high-performance polymers. For example, polybenzimidazoles (PBIs) are a class of polymers known for their exceptional thermal and chemical stability. The synthesis of PBIs typically involves the condensation of a tetra-amine with a dicarboxylic acid or its derivative. researchgate.net While this compound itself is not a tetra-amine, its derivatives could potentially be used in co-polymerizations to modify the properties of existing PBIs.
Furthermore, the amino group allows for its incorporation into other polymer backbones, such as polyamides or polyimides, through condensation polymerization. This can impart the desirable properties of the benzimidazole unit, such as rigidity and thermal stability, to the resulting polymer. The integration of such heterocyclic units can lead to materials with enhanced mechanical strength, thermal resistance, and specific electronic or optical properties.
Use in Catalysis and Organic Transformations
While direct catalytic applications of this compound are not extensively documented, related benzimidazole structures have shown promise in catalysis. For instance, certain benzimidazole derivatives can act as ligands for transition metals, forming complexes that catalyze a variety of organic transformations. The nitrogen atoms in the benzimidazole ring can coordinate to a metal center, and the substituents on the ring can be used to tune the steric and electronic environment of the catalyst, thereby influencing its activity and selectivity.
Moreover, the basicity of the imidazole (B134444) nitrogen atoms allows some benzimidazole derivatives to function as organocatalysts. rsc.org For example, imidazole itself can catalyze multicomponent reactions. rsc.org It is plausible that this compound or its derivatives could be explored for similar catalytic activities, potentially in reactions where the amino group can participate in the catalytic cycle or influence the catalyst's properties through hydrogen bonding or by altering its electronic nature. For instance, certain aminobenzoic acids and their salts have been shown to catalyze the synthesis of benzimidazoles. researchgate.net
Development of Analytical Reagents and Probes
While the direct application of this compound in the development of analytical reagents and probes is not extensively documented in publicly available research, the broader class of benzimidazole derivatives and related amino compounds serves as a foundational framework for creating sophisticated analytical tools. The structural motifs present in this compound, namely the benzimidazole core and the reactive amino group, are pivotal in the design of chemosensors, particularly for the detection of metal ions and biologically significant molecules.
The general strategy involves the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These are typically formed through the condensation reaction of a primary amine, such as an amino-benzimidazole derivative, with an aldehyde or ketone. The resulting Schiff base ligands can be designed to exhibit changes in their optical or electrochemical properties upon binding to a specific analyte, forming the basis of a sensor.
Fluorescent chemosensors are a prominent application of this chemical class. These probes can be engineered for high selectivity and sensitivity, allowing for the detection of trace amounts of specific metal ions in various media. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). Upon complexation with a metal ion, the fluorescence of the molecule can be either quenched ("turn-off" sensor) or enhanced ("turn-on" sensor).
For instance, Schiff base probes derived from benzimidazole analogues have been successfully developed for the detection of copper ions (Cu²⁺). Research into related Schiff bases has demonstrated the ability to create colorimetric sensors that provide a visual detection method for ions like Cu²⁺. In one such example, a novel Schiff base sensor exhibited a distinct color change and a new absorption band upon the addition of Cu²⁺, with a low limit of detection in the nanomolar range.
The following table summarizes the performance of a representative Schiff base chemosensor for copper ion detection, illustrating the type of data obtained in such studies.
| Parameter | Value | Significance |
| Analyte | Cu²⁺ | A biologically and environmentally relevant metal ion. |
| Detection Limit | 42.09 nM | Demonstrates high sensitivity for trace detection. |
| Binding Stoichiometry | 1:1 (Ligand:Cu²⁺) | Indicates the formation of a specific, well-defined complex. |
| Binding Coefficient | 3.02 × 10⁴ M⁻¹ | Quantifies the affinity of the sensor for the analyte. |
| Response Mechanism | Colorimetric/UV-vis | Allows for visual and spectrophotometric detection. |
Furthermore, the benzimidazole scaffold is a key component in the synthesis of fluorescent probes for other biological molecules. For example, a benzimidazole-based probe, 2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide (ABIA), was developed for the highly sensitive and selective detection of cysteine, an important biothiol. This "turn-on" fluorescent probe demonstrated a rapid response time and a very low detection limit, showcasing its potential for applications in bio-imaging and diagnostics.
The data below highlights the analytical performance of the benzimidazole-based fluorescent probe for cysteine.
| Parameter | Value | Significance |
| Analyte | Cysteine | An essential amino acid with diagnostic importance. |
| Detection Limit | 16.3 nM | Indicates excellent sensitivity for biological samples. |
| Response Time | 1 minute | Allows for rapid analysis. |
| Selectivity | High over other biothiols and amino acids | Ensures accurate detection in complex biological matrices. |
| Response Mechanism | Fluorescence Turn-on | Provides a clear signal upon analyte binding. |
While these examples utilize analogues, they underscore the potential of the this compound structure as a building block for new analytical reagents and probes, leveraging the established reactivity of the amino group and the favorable coordination and photophysical properties of the benzimidazole core.
Role in Fundamental Biochemical Research Pathways
Structural Analogs in Vitamin B12 Biosynthesis and Function
The structural similarity of 4-Amino-2,5-dimethylbenzimidazole to a key component of vitamin B12 places it at the center of research into the cofactor's complex biosynthesis.
Vitamin B12, also known as cobalamin, is a complex organometallic cofactor essential for a variety of metabolic processes. nih.gov Its structure features a cobalt-containing corrin (B1236194) ring and a lower axial ligand, which in the form of vitamin B12 utilized by eukaryotes, is 5,6-dimethylbenzimidazole (B1208971) (DMB). nih.govnih.gov DMB is a benzimidazole (B57391) derivative that coordinates to the cobalt ion, playing a crucial role in the cofactor's stability and function. researchcommons.org
This compound is a structural analog of DMB. While not a direct intermediate in the natural biosynthesis of DMB, its similar benzimidazole framework allows it to be used as a probe to study the enzymes and pathways involved. Research has shown that certain anaerobic bacteria can incorporate structurally similar, exogenous bases into vitamin B12 analogs. For instance, Eubacterium limosum can transform 4(5)-aminoimidazole, which shares structural similarities with the natural precursor, into aza-analogs of the vitamin's base, demonstrating the flexibility of the biosynthetic machinery. nih.gov This highlights the principle that analogs like this compound can be recognized by the relevant enzymes, making them useful for mechanistic studies.
| Compound | Core Structure | Substituents | Role in Vitamin B12 |
|---|---|---|---|
| 5,6-Dimethylbenzimidazole (DMB) | Benzimidazole | Methyl groups at positions 5 and 6 | Natural lower axial ligand in cobalamin. nih.govresearchcommons.org |
| This compound | Benzimidazole | Amino group at position 4, Methyl groups at positions 2 and 5 | Structural analog used in biochemical research. |
The biosynthesis of DMB occurs through different pathways depending on the presence of oxygen. In anaerobic organisms, the pathway begins with the conversion of 5-aminoimidazole ribotide (AIR) into 5-hydroxybenzimidazole (B117332) (HBI). nih.govnih.gov This complex rearrangement is catalyzed by the enzyme BzaF, a radical S-adenosyl-L-methionine (SAM) enzyme. nih.gov
BzaF initiates the reaction by cleaving SAM to produce a 5'-deoxyadenosyl radical, which then triggers a cascade of radical-mediated steps. nih.gov The study of this mechanism is critical for understanding how enzymes control highly reactive radical intermediates. Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in characterizing these transient species. nih.govnih.gov In these studies, isotopically labeled substrates are used to identify the atoms involved in the radical intermediate. Research has successfully identified an aminoimidazole radical as a key intermediate in the BzaF reaction. nih.govnih.gov The use of structural analogs of the natural substrate, AIR, is a key strategy to probe the active site of BzaF and understand the steric and electronic requirements for catalysis. By observing how the enzyme processes or is inhibited by these analogs, researchers can deduce the mechanism of the natural reaction.
| Component | Type | Function | Key Research Finding |
|---|---|---|---|
| 5-Aminoimidazole Ribotide (AIR) | Substrate | The starting molecule for the anaerobic synthesis of HBI. nih.gov | Isotope tracing shows its ribose and imidazole (B134444) rings form the benzimidazole core. nih.gov |
| BzaF (HBI Synthase) | Enzyme | A radical SAM enzyme that catalyzes the conversion of AIR to HBI. nih.gov | Bears significant sequence similarity to ThiC, an enzyme in thiamin biosynthesis. nih.gov |
| S-adenosyl-L-methionine (SAM) | Co-substrate | Source of the initiating 5'-deoxyadenosyl radical. nih.gov | Cleavage of SAM by the [Fe4S4]+ cluster in BzaF starts the radical reaction. nih.gov |
| Aminoimidazole Radical | Intermediate | A highly reactive species formed during the BzaF-catalyzed reaction. | Characterized by EPR spectroscopy, confirming the radical mechanism. nih.govnih.gov |
Molecular Mimicry and Ligand-Target Interaction Studies (In Vitro Mechanistic Focus)
Molecular mimicry is a fundamental concept where a compound structurally resembles a natural substrate, allowing it to interact with the target enzyme or receptor. This compound and related compounds are used in in vitro studies to explore ligand-target interactions based on this principle.
These studies often focus on the precise binding mechanisms, including the electronic and steric factors that govern the interaction between the ligand and the protein's active site. For example, quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the electronic structures, tautomeric forms, and potential coordination centers of benzimidazole derivatives. A study on 4-amino-2-mercaptobenzimidazole, a related compound, used DFT to determine that ligand coordination to a metal center would likely occur through a specific nitrogen atom in the imidazole ring. Such computational approaches provide insights into how analogs like this compound might bind to their biological targets.
Furthermore, experimental studies with related compounds demonstrate this principle in action. The ability of an S. meliloti mutant to incorporate various benzimidazoles into functional cobamides shows that the biosynthetic enzymes can recognize and process mimics of the natural DMB precursor. This provides a powerful in vitro system to study the specificity and promiscuity of ligand-binding proteins.
Enzyme Inhibition Studies (Focused on Chemical Mechanism and Binding Kinetics)
The structural features that allow benzimidazoles to act as molecular mimics also make them candidates for enzyme inhibitors. By binding to an enzyme's active site, these compounds can block the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity. Research on benzimidazole derivatives has identified potent inhibitors for various enzymes, and the studies focus on understanding the chemical mechanism of inhibition and quantifying the binding affinity through kinetics.
While specific kinetic data for this compound is not prominently documented in available literature, studies on closely related compounds illustrate the approach. For instance, substituted benzimidazoles have been developed as powerful and selective inhibitors of protein kinases, which are crucial targets in drug discovery. The compound 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) was found to be a highly potent inhibitor of protein kinase CK2, exhibiting competitive inhibition with a very low inhibitor constant (Kᵢ).
Inhibition studies typically determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. This data is vital for comparing the efficacy of different inhibitors and for understanding their mechanism of action.
| Inhibitor | Target Enzyme | Inhibition Type | Inhibitor Constant (Kᵢ) | Reference |
|---|---|---|---|---|
| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | Protein Kinase CK2 | Competitive (ATP-binding site) | 40 nM | |
| 5-Aminoimidazole-4-carboxamide riboside | Adenosine Deaminase | Competitive | 362 µM | nih.gov |
| 5-Aminoimidazole-4-carboxamide ribotide | 5'-Adenylate Deaminase | Competitive | 1.01 mM | nih.gov |
Future Research Perspectives and Emerging Areas
Exploration of Novel Synthetic Pathways and Efficiency Enhancements
The development of efficient and novel synthetic routes is fundamental to enabling broader research and application. Current methodologies for synthesizing substituted benzimidazoles often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. Future work could focus on greener, more efficient alternatives.
A promising area is the adoption of microwave-assisted organic synthesis. This technique has been shown to dramatically reduce reaction times for the synthesis of related 2,4-disubstituted 5-aminoimidazoles from hours to mere minutes, offering a significant enhancement in efficiency. nih.gov Another avenue for exploration is the use of phase-transfer catalysis, which has been successfully applied to the synthesis of complex sulfide (B99878) derivatives from nitroanilines, suggesting its potential for constructing the 4-Amino-2,5-dimethylbenzimidazole core under mild conditions. researchgate.net Research into novel catalytic systems, such as those employing cerium chloride for N-aryl pyrrole (B145914) synthesis, could also inspire new pathways for benzimidazole (B57391) formation. researchgate.net
Design of Advanced Derivatives with Tailored Reactivity and Specificity
The functional groups of this compound—particularly the amino group at the 4-position—provide a reactive handle for creating a diverse library of advanced derivatives. Future design efforts will likely target specific biological or material properties.
Schiff Base Derivatives : The amino group can be condensed with various aldehydes to form Schiff bases. These derivatives are versatile intermediates for synthesizing more complex heterocyclic systems and have been investigated for their own biological activities. researchgate.net
Bioactive Scaffolds : Benzimidazole is an isostere of purine (B94841) nucleosides, making it a privileged scaffold in drug discovery. chemrevlett.com Derivatives can be designed as specific enzyme inhibitors, such as tyrosine kinase inhibitors, by adding substituents that interact with key residues in protein active sites. chemrevlett.comnih.gov Structure-guided design, informed by X-ray crystallography of target proteins, can lead to potent and selective inhibitors for therapeutic applications. nih.gov
Functionalization for Materials : The synthesis of derivatives bearing groups like thiocyanates could be explored. The thiocyanate (B1210189) group is a versatile functional handle that can be transformed into various other sulfur-containing moieties, opening pathways to new materials with unique electronic or optical properties. researchgate.net
Deepening Theoretical Understanding of Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work. For this compound, theoretical studies can provide deep insights into its electronic structure, reactivity, and potential interactions.
Density Functional Theory (DFT) is a key method for this purpose. DFT calculations can be used to study the electronic and geometric structures of the molecule and its tautomeric forms. researchcommons.org Such studies can determine the energies of boundary molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchcommons.orgresearchgate.net The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical stability and reactivity. researchgate.net
Furthermore, computational models can predict which atoms in the molecule are most likely to participate in chemical reactions or coordinate with metal ions. researchcommons.org For instance, analyzing the distribution of total charge on atoms can identify the most nucleophilic or electrophilic sites. researchcommons.org This theoretical framework is invaluable for designing derivatives with specific reactivity and for understanding the mechanism of action in biological or catalytic systems.
Expanding Applications in Advanced Materials Science and Sustainable Catalysis
The inherent properties of the benzimidazole ring system suggest that this compound and its derivatives could find applications in materials science and catalysis.
Advanced Materials : Related sulfonamide compounds are used as precursors in the production of dyes and pigments. The chromophoric benzimidazole core of this compound could be similarly exploited. By creating polymers or metal-organic frameworks (MOFs), it may be possible to develop materials with interesting photophysical properties for use in sensors or organic light-emitting diodes (OLEDs). The synthesis of derivatives with significant nonlinear optical (NLO) properties is another promising avenue. researchgate.net
Sustainable Catalysis : Benzimidazole derivatives can act as ligands, forming stable complexes with transition metals. nih.gov These metal complexes have shown potential as catalysts in a variety of organic transformations and polymerization reactions. nih.gov Future research could involve synthesizing metal complexes of this compound and screening them for catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation, with a focus on developing sustainable and efficient catalytic systems.
Fundamental Studies in Chemical Biology and Biosynthesis Mechanisms
The structural similarity of this compound to 5,6-dimethylbenzimidazole (B1208971) (DMB), the lower axial ligand of Vitamin B12 (cobalamin), makes it a fascinating subject for chemical biology research. wikipedia.org
The biosynthesis of DMB is a critical process in many prokaryotes. nih.gov Under anaerobic conditions, DMB is synthesized from 5-aminoimidazole ribotide (AIR) by a series of enzymes, including the radical S-adenosyl-L-methionine (SAM) enzyme BzaF (HBI synthase). nih.govacs.org Research has characterized a key aminoimidazole radical intermediate in this pathway using electron paramagnetic resonance (EPR) spectroscopy. nih.govacs.org
Future studies could use this compound as a chemical probe or substrate analog to investigate these biosynthetic pathways further. For instance, introducing it to cobalamin-producing organisms like Propionibacterium shermanii or Eubacterium limosum could lead to the biosynthesis of novel Vitamin B12 analogs. nih.gov Studying how the 4-amino group affects recognition and processing by biosynthetic enzymes could provide fundamental insights into enzyme-substrate specificity and reaction mechanisms. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-2,5-dimethylbenzimidazole, and how do reaction conditions influence yield?
- Methodology : A common approach involves cyclization of substituted o-phenylenediamine derivatives. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperatures (e.g., 18 hours at 100°C) followed by crystallization (water-ethanol) can yield ~65% product . Adjusting stoichiometry, catalysts (e.g., tert-butyl nitrite for nitrogen transfer), or solvent systems (e.g., DMSO vs. ethanol) may optimize yields .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is critical to isolate high-purity products. Melting point (141–143°C) and spectral data (¹H/¹³C NMR, IR) confirm identity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazards : Corrosive to metals, acute oral toxicity (Category 4), and severe skin/eye irritation (Category 1A). Avoid inhalation and direct contact .
- Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. Store in sealed containers away from oxidizers. For spills, neutralize with inert adsorbents (e.g., sand) and dispose via authorized waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
